molecular formula C23H23BrN4O3 B2489443 1-(8-(2-((4-Bromophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921786-00-7

1-(8-(2-((4-Bromophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Número de catálogo B2489443
Número CAS: 921786-00-7
Peso molecular: 483.366
Clave InChI: LGJZEHKPCSWKKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound belongs to a class of compounds known for their diverse pharmacological applications, including antimicrobial, antimycobacterial, and cardiotonic activities. These compounds typically feature a complex structure with multiple functional groups, contributing to their wide range of biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including nucleophilic substitution reactions and cyclization processes. For example, Patel et al. (2012) discuss the synthesis of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, highlighting the use of IR, NMR spectroscopy, and CHN analysis for structure elucidation (Patel, R. V., Kumari, P., Rajani, D., & Chikhalia, K., 2012).

Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Acting Drugs

Quinoline derivatives have been identified as potential lead molecules for the synthesis of compounds with CNS activity. Heterocycles containing nitrogen, sulfur, or oxygen, like quinoline, are the largest class of organic compounds demonstrating effects ranging from depression to euphoria and convulsion. These effects suggest their utility in developing novel CNS acting drugs, highlighting the compound's relevance in neuropharmacology (Saganuwan, 2017).

Antineoplastic Agents

A series of compounds structurally related to quinoline has been investigated for their antineoplastic properties. These compounds demonstrate cytotoxic properties, showing greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions. This research underlines the potential of quinoline derivatives in cancer therapy, offering insights into the development of new antineoplastic agents (Hossain et al., 2020).

Corrosion Inhibition

Quinoline derivatives are noted for their effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly beneficial in protecting metals against corrosion, providing a scientific basis for their application in materials science and engineering (Verma et al., 2020).

Antibacterial Activity

Quinoline and its derivatives have been evaluated for their antibacterial activity, showing promise against a variety of pathogens. Their broad-spectrum antibacterial properties suggest their potential use in developing new antimicrobial agents. The synthetic versatility of quinoline allows for the generation of numerous derivatives, expanding the scope of antibacterial research (Holmes et al., 1985).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives related to quinoline structures have been reviewed for their antitumor activities. These compounds have shown promising results in preclinical testing, suggesting their potential in the search for new antitumor drugs. The structural diversity within this class of compounds offers a rich source for the development of molecules with varied biological properties, including anticancer activity (Iradyan et al., 2009).

Propiedades

IUPAC Name

1-[8-[2-(4-bromoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3/c24-17-5-7-18(8-6-17)26-21(29)14-31-19-3-1-2-15-4-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJZEHKPCSWKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-(2-((4-Bromophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.